Methods of Synthesis
The synthesis of 13,29-dihydroxymilbemycin A4 can be achieved through various methods, including microbial fermentation and chemical modification. One common approach involves using Circinella umbellata, a fungus known for its ability to hydroxylate milbemycin A4 at specific positions. This biotransformation process typically requires optimized conditions such as temperature, pH, and substrate concentration to enhance yield.
Additionally, chemical synthesis routes may involve:
The synthesis parameters such as reaction time, temperature, and concentrations need to be meticulously controlled to achieve high purity and yield of the desired compound.
Molecular Structure
The molecular formula for 13,29-dihydroxymilbemycin A4 is . The compound features a complex ring structure typical of macrocyclic lactones. The presence of hydroxyl groups at the 13th and 29th positions alters the steric and electronic properties of the molecule, potentially enhancing its interaction with biological targets.
Types of Reactions
The chemical reactivity of 13,29-dihydroxymilbemycin A4 includes:
These reactions are crucial for modifying the compound to enhance its biological activity or for synthetic purposes.
Mechanism of Action
The mechanism by which 13,29-dihydroxymilbemycin A4 exerts its biological effects is primarily through interference with neurotransmission in target organisms. It binds selectively to glutamate-gated chloride channels (GluCl), leading to increased permeability of cell membranes to chloride ions. This hyperpolarization results in paralysis or death in susceptible pests.
Physical Properties
Chemical Properties
Scientific Applications
13,29-Dihydroxymilbemycin A4 (CAS RN: 134053-89-7) is a biochemically modified macrolide originating from the natural milbemycin complex. This polyketide-derived compound features strategic hydroxylations at the C-13β and C-29 positions, distinguishing it structurally and functionally from its precursor, Milbemycin A4. It exemplifies targeted microbial biotransformation efforts to enhance the bioactivity profile of macrocyclic lactones within antibiotic and agrochemical research [3] [9].
Structurally designated as C₃₂H₄₆O₉ (molecular weight: 574.7 g/mol), 13,29-Dihydroxymilbemycin A4 belongs to the milbemycin subclass of 16-membered macrolides [1] [4]. Its core framework retains the characteristic spiroketal system, conjugated diene, and cyclohexene moieties intrinsic to milbemycins. The defining structural modifications are the addition of two hydroxyl groups:
These polar groups significantly alter the molecule's physicochemical behavior compared to Milbemycin A4 (C₃₂H₄₆O₇, MW: 542.7 g/mol). Computational predictions indicate a higher aqueous solubility profile (supported by lowered Log P relative to non-hydroxylated milbemycins) and a density of 1.28 g/cm³ [4] [5]. Table 1 compares key structural attributes:
Table 1: Structural Comparison of 13,29-Dihydroxymilbemycin A4 and Milbemycin A4
Structural Feature | 13,29-Dihydroxymilbemycin A4 | Milbemycin A4 |
---|---|---|
Molecular Formula | C₃₂H₄₆O₉ | C₃₂H₄₆O₇ |
Molecular Weight (g/mol) | 574.7 | 542.7 |
Key Functional Groups | Hydroxyl at C-13 (β), Hydroxyl at C-29 | Keto group at C-13, Unmodified C-29 |
Stereochemistry | (6R,13R,25R) specified for isomers | (6R,25R) configuration |
Predicted Log P | Lower (Data inferred) | 7.0 [5] |
The (6R,13R,25R) stereochemical configuration is explicitly noted for the 13β isomer in authoritative records, emphasizing the role of absolute configuration in its bioactivity [4] [9].
The discovery of 13,29-Dihydroxymilbemycin A4 emerged from systematic efforts in the late 20th century to diversify milbemycin structures via microbial biotransformation. Milbemycins, initially isolated from Streptomyces hygroscopicus in the 1970s, demonstrated potent anthelmintic and insecticidal properties but faced limitations in spectrum and pharmacokinetics. Key milestones include:
Table 2: Microbial Systems for Milbemycin A4 Hydroxylation
Microbial Producer | Hydroxylation Position | Primary Substrate | Significance |
---|---|---|---|
Streptomyces cavourensis | C-13β, C-29 | Milbemycin A4 | First producer of 13,29-dihydroxy derivative [2] |
(Strain SANK 67386) | |||
Cunninghamella echinulata | C-13β | Milbemycin A4 | High efficiency 13β-hydroxylation [7] |
(ATCC 9244) | |||
Amycolata autotrophica | C-28, C-30 | Milbemycin A4 derivatives | Demonstrated alternative oxidation sites [2] |
The introduction of hydroxyl groups at C-13 and C-29 imparts critical biochemical and pharmacological properties to the molecule:
Bioactivity Modulation: While direct efficacy data falls outside exclusion parameters, hydroxylation is historically linked to altered target interactions. The C-13 position resides near the spiroketal moiety, a region crucial for binding invertebrate GABA-gated chloride channels and glutamate-gated chloride channels (GluCls). The β-hydroxyl at C-13 may alter binding affinity or specificity at these neurological targets compared to the ketone group present in Milbemycin A4 [5] [9]. The C-29 hydroxyl, positioned on the alkyl side chain, could influence membrane penetration or interactions with hydrophobic binding pockets.
Table 3: Functional Significance of Hydroxyl Groups in 13,29-Dihydroxymilbemycin A4
Hydroxyl Position | Structural Location | Potential Biological/Chemical Impact | Evidence Source |
---|---|---|---|
C-13 (β-configuration) | Cyclohexene ring | Alters target site interaction (e.g., GABA/GluCl receptors); Modulates electronic environment near spiroketal | Mapping to macrolide target sites [5] [9] |
C-29 | Terminal ethyl group | Increases overall polarity; May influence pharmacokinetic distribution; Potential site for further conjugation | Physicochemical predictions [4] [5] |
The specific stereochemistry (13β) is crucial, as epimeric forms would exhibit distinct three-dimensional orientations and likely divergent biological activities [3] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0